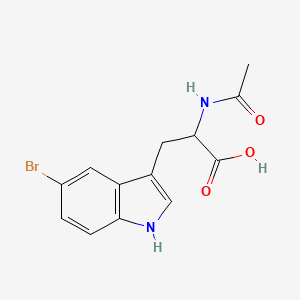

3-(5-溴-1H-吲哚-3-基)-2-乙酰氨基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid” is a compound that contains an indole nucleus . Indole is a significant nitrogen-based heterocycle that provides the skeleton to many important synthetic drug molecules . It is known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . For instance, a novel organic salt was synthesized from a Lewis acid (LA) and Lewis-base (LB) reaction between 1,3,5-triaza-7-phosphaadmantane (LB) and 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate (LA) .

Molecular Structure Analysis

The molecular formula of a similar compound, 5-Bromoindoxyl acetate, is CHBrNO . The average mass is 254.080 Da and the monoisotopic mass is 252.973831 Da .

Chemical Reactions Analysis

Indole is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes it an important heterocyclic compound having broad-spectrum biological activities .

科学研究应用

合成和治疗潜力

- 研究表明,从 2-(1H-吲哚-3-基)乙酸合成 N-取代乙酰胺及其衍生物,由于其酶抑制和抗菌活性,显示出作为治疗剂的潜力。这些化合物已被评估其对 α-葡萄糖苷酶和丁酰胆碱酯酶的抑制潜力,显示出对特定菌株(如伤寒沙门氏菌和金黄色葡萄球菌)的显着抗菌活性,溶血活性最小,表明它们可用作合适的治疗剂 (Rubab 等,2015)。

抗菌活性

- 已经开发出源自 5-溴-2,3-二(呋喃-2-基)-1h-吲哚的新型杂环化合物,显示出显着的抗菌活性。这些化合物使用三组分反应合成,并针对各种细菌和真菌菌株进行测试,证明了它们在药物应用方面的潜力 (Mageed 等,2021)。

酶抑制

- 3-(1H-吲哚-3-基)-1, 3-二苯基丙-1-酮的衍生物已被评估其乙酰胆碱酯酶 (AChE) 抑制效应。在测试的化合物中,一些显示出作为 AChE 抑制剂的潜力,这可能为治疗与酶功能障碍相关的疾病开辟新的治疗途径 (ManjunathaK 等,2017)。

结构分析和氢键

- 对取代吲哚的晶体结构和氢键的研究提供了对其分子构型和稳定其结构的相互作用的见解。这些信息对于了解这些化合物的性质和设计具有所需特性的新分子至关重要 (Mphahlele,2018)。

新颖的合成方法

- 已经探索了合成吲哚衍生物的创新方法,包括使用微波和超声波辐射。这导致了具有高抗菌活性的化合物的开发,证明了这些合成技术在创造具有医学和药物应用潜力的新分子方面的有效性 (Ashok 等,2015)。

安全和危害

作用机制

The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell . This could result in a variety of downstream effects, depending on the specific pathways involved.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also play a crucial role in its bioavailability . Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics.

The result of the compound’s action would be changes at the molecular and cellular level. These changes could potentially lead to observable effects at the tissue or organism level .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

属性

IUPAC Name |

2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYCFTBQVUCEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2606224.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide](/img/structure/B2606225.png)

![Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2606227.png)

![3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2606228.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606231.png)